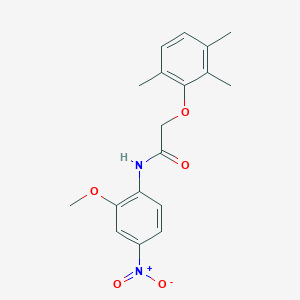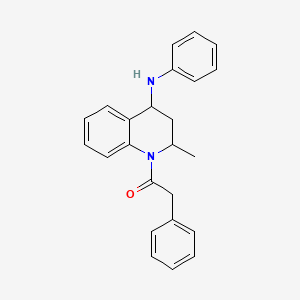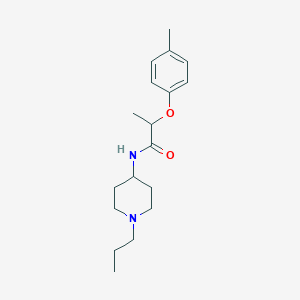![molecular formula C18H26O6 B5236312 diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)
diethyl [4-(4-methoxyphenoxy)butyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [4-(4-methoxyphenoxy)butyl]malonate, also known as MPBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Diethyl [4-(4-methoxyphenoxy)butyl]malonate works by binding to specific enzymes and receptors, inhibiting their activity. This mechanism of action has been studied in various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine receptors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target enzyme or receptor. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. Inhibition of dopamine receptors can lead to decreased dopamine levels, which has been linked to various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diethyl [4-(4-methoxyphenoxy)butyl]malonate in lab experiments is its ability to selectively inhibit specific enzymes and receptors, allowing for more precise studies. However, one limitation is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for diethyl [4-(4-methoxyphenoxy)butyl]malonate research. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound in the synthesis of nanoparticles for various applications, including drug delivery and imaging. Additionally, further studies on the mechanism of action of this compound in various enzymes and receptors could lead to the development of more specific and effective inhibitors.
Métodos De Síntesis
Diethyl [4-(4-methoxyphenoxy)butyl]malonate can be synthesized through a multistep process involving the reaction of 4-methoxyphenol and 1,4-dibromobutane, followed by the addition of diethyl malonate and subsequent esterification. The final product is obtained through acid-catalyzed hydrolysis and decarboxylation.
Aplicaciones Científicas De Investigación
Diethyl [4-(4-methoxyphenoxy)butyl]malonate has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate due to its ability to inhibit certain enzymes and receptors. In biochemistry, this compound has been used as a tool to study protein-protein interactions and as a fluorescent probe for imaging. In materials science, this compound has been studied for its potential use in the synthesis of nanoparticles and as a surfactant.
Propiedades
IUPAC Name |
diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-4-22-17(19)16(18(20)23-5-2)8-6-7-13-24-15-11-9-14(21-3)10-12-15/h9-12,16H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIHVRDAFUJXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236263.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)

![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)